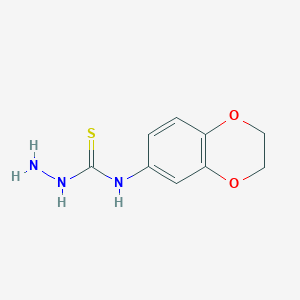
N-(2,3-二氢-1,4-苯并二氧六环基)肼基甲硫代酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxin ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical development.
科学研究应用
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the development of antibacterial agents and other pharmaceuticals.
作用机制
Target of Action
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide is a sulfonamide derivative . Sulfonamides are known to inhibit cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets, the cholinesterase and lipoxygenase enzymes, by binding to their active sites and inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter essential for nerve impulse transmission. Its inhibition can lead to an increase in acetylcholine levels, affecting nerve function . On the other hand, lipoxygenase is involved in the metabolism of arachidonic acid, a key player in inflammatory responses. Inhibition of lipoxygenase can therefore impact inflammation-related pathways .
Result of Action
The molecular and cellular effects of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide’s action are primarily related to its inhibition of cholinesterase and lipoxygenase. This can lead to changes in nerve function and inflammatory responses, respectively . The specific effects would depend on the extent of enzyme inhibition and the physiological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, individual factors such as a person’s age, health status, and genetic makeup can influence how the compound is metabolized and its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide typically involves the reaction of 1,4-benzodioxane-6-amine with hydrazinecarbothioamide under controlled conditions. The reaction is often carried out in an aqueous alkaline medium to facilitate the formation of the desired product . The use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base is common in these reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as the use of DMF and LiH, would be optimized for larger-scale production to ensure consistency and yield.
化学反应分析
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The benzodioxin ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like DMF to ensure proper solubility and reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted benzodioxin derivatives .
相似化合物的比较
Similar Compounds
Similar compounds include other benzodioxin derivatives and sulfonamides, such as:
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide is unique due to its specific hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-12-9(15)11-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJONWBIJODOQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)
![1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2537349.png)
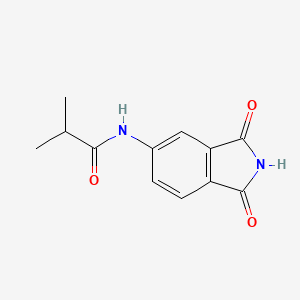
![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)
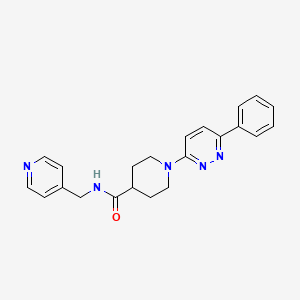
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)

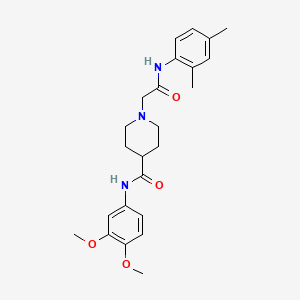
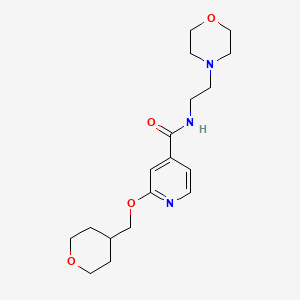
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2537362.png)

